(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route may involve the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Functionalization of the Adamantane Core: The adamantane core is then functionalized to introduce the carboxamide group. This can be achieved through a series of reactions, including halogenation, nucleophilic substitution, and amidation.
Introduction of the Indolinone Moiety: The indolinone moiety can be introduced through a condensation reaction between an indole derivative and an appropriate carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Adamantane derivatives are known for their antiviral and antimicrobial properties, and this compound could be investigated for similar activities.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Adamantane derivatives have been used in the treatment of diseases such as influenza and Parkinson’s disease, and this compound could be evaluated for similar uses.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its rigid structure and stability make it a potential candidate for use in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Another antiviral adamantane derivative with similar uses to amantadine.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
(3r,5r,7r)-N-(1-methyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is unique due to the presence of the indolinone moiety, which imparts additional chemical and biological properties. This makes it distinct from other adamantane derivatives and potentially useful in a wider range of applications.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-22-17-3-2-16(7-15(17)8-18(22)23)21-19(24)20-9-12-4-13(10-20)6-14(5-12)11-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGPIBCZHXRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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